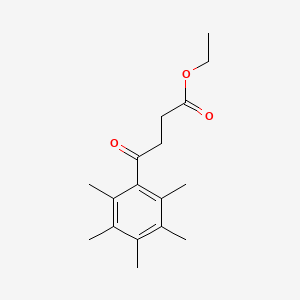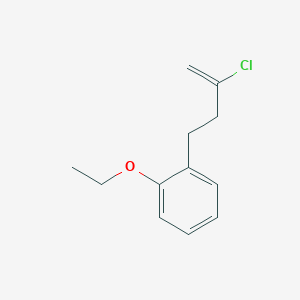
3-(2-Biphenyl)-2-chloro-1-propene
概要
説明
Biphenyl compounds are organic compounds that contain two benzene rings linked together. They are neutral molecules without a functional group, so functionalization is required for them to react . They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Synthesis Analysis
The synthesis of biphenyl compounds often involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
Biphenyls consist of two benzene rings linked at the [1,1’] position. The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .Chemical Reactions Analysis
Biphenyl compounds undergo a variety of chemical reactions. For example, 4-Phenylbenzoyl-propionic acid can be easily prepared via Friedel–Crafts acylation of biphenyl and succinic anhydride in the presence of AlCl3 and dichloromethane (DCM) .Physical and Chemical Properties Analysis
Biphenyl is a clear colorless liquid with a pleasant odor. It has a flash point of 180°F and is insoluble in water. Its vapors are heavier than air .科学的研究の応用
Polymer Synthesis and Molecular Control
"3-(2-Biphenyl)-2-chloro-1-propene" is utilized in the synthesis of pi-conjugated organic polymers like regioregular poly(3-hexylthiophene) (P3HT). Controlled chain-growth polymerization from an external initiator is employed for creating materials with specific electronic and photonic properties, vital for the advancement of electronic and photonic devices. These polymers exhibit controlled molecular weights and narrow molecular weight distributions, crucial for achieving the desired performance in applications (Bronstein & Luscombe, 2009) External Initiator Regioregular P3HT.
Donor-Acceptor Diblock Copolymer Synthesis
The compound is used in the synthesis of donor-acceptor diblock copolymers via sequential polymerizations using a single catalyst. This innovative method enables the formation of materials that self-assemble into crystalline, lamellar stacks, showing promise in organic photovoltaic applications due to their distinct electronic properties (Ono et al., 2014) Donor-Acceptor Diblock Copolymer Synthesis.
Optical Property Tuning
The compound is involved in the postfunctionalization of poly(thiophene)s like P3HT, which allows for the tuning of optical properties and enhancement of solid-state emission. The systematic study of electronic and steric effects of various functional groups on these polymers is fundamental for developing materials with tailored optical and photophysical properties (Li, Vamvounis, & Holdcroft, 2002) Tuning Optical Properties and Solid-State Emission.
Metal–Organic Network Synthesis
The compound contributes to the formation of metal–organic networks, exhibiting distinct photoluminescent properties. These properties are crucial for the development of optical materials with potential applications in various technological domains (Zang et al., 2009) Photoluminescent Metal–Organic Networks.
Catalyst-Transfer Polycondensation
In the domain of polymer chemistry, the mechanism of chain-growth polymerization of related compounds involves catalyst-transfer polycondensation. This mechanism leads to well-defined polymers like poly(3-hexylthiophene) with controlled molecular weights, a pivotal aspect for material science applications (Miyakoshi, Yokoyama, & Yokozawa, 2005) Catalyst-Transfer Polycondensation.
作用機序
Safety and Hazards
将来の方向性
Biphenyl compounds have been extensively studied for applications in materials science, life science, nanoscience, information science, intelligent science, and other fields . Future research directions include the development of novel macrocyclic hosts with unique structures and functions, which could bring new opportunities for supramolecular chemistry .
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c1-12(16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBROMXYHYAAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275167 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-99-9 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)

![2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314825.png)

![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)
![2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314844.png)
![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)
![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)





